molecular formula C15H16N4O B6080370 7-cyclohexylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

7-cyclohexylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No. B6080370
M. Wt: 268.31 g/mol
InChI Key: JLOACOSGCODIMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-cyclohexylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. The compound is known to possess a unique structural motif that makes it a promising candidate for the development of new drugs and therapeutic agents. In

Mechanism of Action

The mechanism of action of 7-cyclohexylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is not fully understood, but it is known to interact with various proteins and enzymes in the body. The compound has been shown to inhibit the activity of certain enzymes, such as protein kinases and phosphodiesterases, which play a key role in various cellular processes. The compound has also been shown to modulate the activity of various ion channels and receptors, which are involved in the transmission of signals between cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-cyclohexylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one are diverse and depend on the specific target protein or enzyme. The compound has been shown to inhibit the proliferation of cancer cells by targeting specific protein kinases involved in cell division. The compound has also been shown to reduce inflammation by inhibiting the activity of certain enzymes involved in the inflammatory response. In addition, the compound has been shown to modulate the activity of ion channels and receptors involved in the regulation of neurotransmitter release, which may have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 7-cyclohexylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one in lab experiments include its high purity and high yield, which make it suitable for large-scale production. In addition, the compound has a unique structural motif that makes it a promising candidate for the development of new drugs and therapeutic agents. The limitations of using the compound in lab experiments include its limited solubility in water, which may require the use of organic solvents. In addition, the compound may exhibit off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 7-cyclohexylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one. One direction is the further exploration of the compound as a potential drug candidate for the treatment of various diseases. Another direction is the study of the compound's mechanism of action, which may lead to the identification of new drug targets. Additionally, the compound may be used as a tool to study the function of various proteins and enzymes, which may have implications for the development of new drugs and therapeutic agents.

Synthesis Methods

The synthesis of 7-cyclohexylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves the reaction of cyclohexanone with hydrazine hydrate to form cyclohexanone hydrazone. The hydrazone is then reacted with 2,3-dichloropyridine to form the intermediate product, which is then cyclized with potassium carbonate to yield the final product. The synthesis method has been optimized to yield high purity and high yield of the compound, making it suitable for large-scale production.

Scientific Research Applications

7-cyclohexylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, the compound has been explored as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In biochemistry, the compound has been used as a tool to study the function of various proteins and enzymes. In pharmacology, the compound has been used to study the mechanism of action of various drugs and therapeutic agents.

properties

IUPAC Name

11-cyclohexyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c20-15-12-10-16-14-6-8-17-19(14)13(12)7-9-18(15)11-4-2-1-3-5-11/h6-11H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOACOSGCODIMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=CC3=C(C2=O)C=NC4=CC=NN34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-cyclohexylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

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